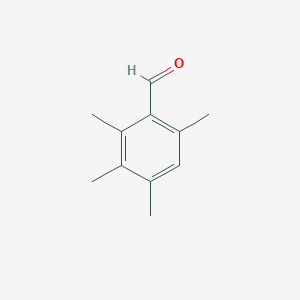

2,3,4,6-Tetramethylbenzaldehyde

货号 B1255238

分子量: 162.23 g/mol

InChI 键: DTOFEMYKPRSKBB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US04228302

Procedure details

To a flask equipped with an oxygen inlet, stirrer and condenser were added 2,3,4,6-tetramethylbenzaldehyde (8.10 g, 50 mmol), 20 mL (0.194 mol) of cyclohexanone and 4 mg of cobalt (II) acetate dissolved in several drops of acetic acid. Oxygen was bubbled in while the solution was rapidly stirred. After 21/2 hr at room temperature and 4 hr at 50° the solution was poured into a separatory funnel and extracted with 100 mL, then 50 mL, of 3% aqueous sodium bicarbonate solution. The combined aqueous extracts were rinsed with 50 mL of cyclohexane, then acidified to a pH of 2 with concentrated hydrochloric acid and the precipitated product was collected by filtration, washed with water and air dried. A total of 5.2 g (58% yield) of fluffy white 2,3,4,6-tetramethylbenzoic acid was obtained: mp 164°-167°.

Name

cobalt (II) acetate

Quantity

4 mg

Type

catalyst

Reaction Step One

Yield

58%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[C:9]([CH3:10])=[C:8]([CH3:11])[CH:7]=[C:6]([CH3:12])[C:3]=1[CH:4]=[O:5].C1(=[O:19])CCCCC1>C(O)(=O)C.C([O-])(=O)C.[Co+2].C([O-])(=O)C>[CH3:1][C:2]1[C:9]([CH3:10])=[C:8]([CH3:11])[CH:7]=[C:6]([CH3:12])[C:3]=1[C:4]([OH:19])=[O:5] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.1 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=O)C(=CC(=C1C)C)C

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)=O

|

|

Name

|

cobalt (II) acetate

|

|

Quantity

|

4 mg

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was rapidly stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a flask equipped with an oxygen inlet, stirrer and condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Oxygen was bubbled in while the solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After 21/2 hr at room temperature and 4 hr at 50° the solution was poured into a separatory funnel

|

|

Duration

|

4 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 100 mL

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined aqueous extracts were rinsed with 50 mL of cyclohexane

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitated product was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water and air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C(=O)O)C(=CC(=C1C)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5.2 g | |

| YIELD: PERCENTYIELD | 58% | |

| YIELD: CALCULATEDPERCENTYIELD | 58.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |